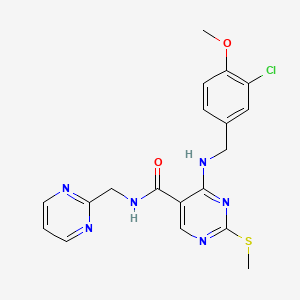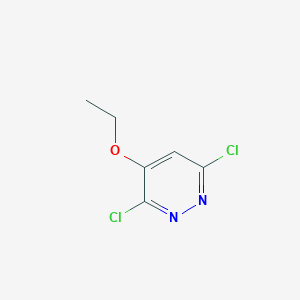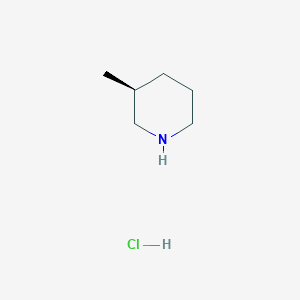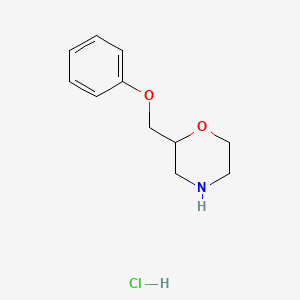![molecular formula C11H16N4O B1431403 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one CAS No. 1375471-36-5](/img/structure/B1431403.png)
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed efficient synthetic routes for creating derivatives of the base compound, exploring their structural characteristics and potential applications. For example, an efficient Mannich-type one-pot synthesis approach has been developed to prepare tetraazatricyclo tridec-2-ene derivatives, highlighting the compound's versatility in synthetic chemistry (Dotsenko et al., 2007). This method showcases the compound's utility in generating complex structures with potential applications in various fields of chemistry.
Chemical Reactivity and Applications
The study of the compound's reactivity, such as through the Cope rearrangement, sheds light on its chemical behavior and potential for creating new materials. For instance, the degenerate Cope rearrangement of a related tetracyclo trideca-diene was analyzed to understand the kinetic parameters and the impact of molecular strain, which could inform the design of novel organic compounds with desired properties (Grimme & Krauthäuser, 1997).
Metal Complex Formation
Significant research has focused on the compound's ability to form complexes with metals, which is crucial for applications in catalysis and material science. For example, studies on polyazamacrocycles have demonstrated the formation of diastereoisomeric complexes, which are important for understanding the compound's coordination chemistry (Bembi et al., 1991). These findings could lead to the development of novel catalysts or materials with specific chemical or physical properties.
Ligand Synthesis and Characterization
Further research has been devoted to synthesizing new tetraaza macrocyclic ligands containing cyclohexane rings and investigating their complexes with Ni(II) and Cu(II), showcasing the compound's versatility as a ligand (Shin-Geol Kang et al., 1992). These studies contribute to the expanding library of macrocyclic ligands for metal coordination, which is crucial for advancing research in bioinorganic chemistry and the development of metal-based drugs or diagnostic agents.
properties
IUPAC Name |
3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.4.0.02,6]trideca-2(6),4-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-9-11(14(2)13-7)15-6-4-3-5-8(15)10(16)12-9/h8H,3-6H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRMMQCLNLSOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=O)C3N2CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1431332.png)

![1-{[3-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1431334.png)
![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)



![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)